molecular formula C9H14O2 B14306640 Furan, 2-[(1,1-dimethylethoxy)methyl]- CAS No. 110339-33-8

Furan, 2-[(1,1-dimethylethoxy)methyl]-

Cat. No.: B14306640
CAS No.: 110339-33-8
M. Wt: 154.21 g/mol
InChI Key: UROUUEDWXIQAAY-UHFFFAOYSA-N
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Description

Properties

CAS No.

110339-33-8

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxymethyl]furan

InChI

InChI=1S/C9H14O2/c1-9(2,3)11-7-8-5-4-6-10-8/h4-6H,7H2,1-3H3

InChI Key

UROUUEDWXIQAAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1=CC=CO1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Furan, 2-[(1,1-dimethylethoxy)methyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclization reactions, acids for the Paal-Knorr synthesis, and various oxidizing or reducing agents depending on the desired transformation .

Major Products

Mechanism of Action

The mechanism of action of Furan, 2-[(1,1-dimethylethoxy)methyl]- involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 2-[(1,1-Dimethylethoxy)methyl]furan
  • CAS No.: 32460-41-6
  • Molecular Formula : C₈H₁₂O₂ (corrected from conflicting data in )
  • Molecular Weight : 140.18 g/mol
  • Structure : A furan ring substituted at the 2-position with a (1,1-dimethylethoxy)methyl group.

Synthesis and Reactivity
Synthesized via alkylation of furan with tert-butyl chloride under basic conditions (e.g., K₂CO₃) . The tert-butoxy group enhances steric hindrance, reducing electrophilic substitution reactivity compared to unsubstituted furans. However, the ether linkage allows for acid-catalyzed cleavage, making it a versatile intermediate in protecting-group strategies .

Applications Primarily used in organic synthesis as a building block for pharmaceuticals, agrochemicals, and materials science. Limited direct biological data exist, but furan derivatives are explored for antimicrobial and anticancer properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Furan, 2-[(1,1-dimethylethoxy)methyl]- with structurally related furan derivatives:

Compound Name CAS No. Molecular Formula Key Substituents Unique Properties/Applications References
2-[(1,1-Dimethylethoxy)methyl]furan 32460-41-6 C₈H₁₂O₂ tert-Butoxymethyl Bulky ether group; synthesis intermediate
2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan - C₁₀H₁₆O₄ Ethoxyethoxy-methyl Enhanced solubility; materials science
1-[5-(Dimethylphosphoryl)furan-2-yl]methanamine 2680533-41-7 C₇H₁₂NO₂P Dimethylphosphoryl, methanamine Polar; potential enzyme inhibition
2-(4-Methoxy-3-nitrophenyl)furan - C₁₁H₉NO₄ Nitro, methoxyphenyl Electron-withdrawing groups; dyes/pharma
1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone - C₁₃H₁₃NO₂ Amino-methylphenyl, acetyl Bioactive; drug development

Research Findings and Industrial Relevance

  • Pharmaceuticals: Furan derivatives with amino or phosphoryl groups (e.g., ) are prioritized in drug discovery for their target specificity .
  • Materials Science : Nitro- and methoxy-substituted furans () are used in optoelectronics due to their conjugated π-systems .
  • Limitations : The target compound’s steric bulk may limit its reactivity in certain coupling reactions, whereas less hindered analogs (e.g., 2-acetylfuran) are more versatile .

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